Sodium 2-nitrobenzene-1-sulfinate
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Overview
Description
Sodium 2-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H4(NO2)SO2Na. It is a sodium salt of 2-nitrobenzenesulfinic acid and is known for its versatile reactivity in various chemical processes. This compound is often used as a building block in the synthesis of other organosulfur compounds due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-nitrobenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonation of 2-nitrobenzene using sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the formation of the desired sulfinate salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and automated control systems is common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines or other reduced sulfur compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or neutral conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines or thiols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium 2-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfonate group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Sodium benzenesulfinate: Similar in structure but lacks the nitro group, making it less reactive in certain reactions.
Sodium toluenesulfinate: Contains a methyl group instead of a nitro group, leading to different reactivity patterns.
Sodium methanesulfinate: A simpler structure with different applications in organic synthesis.
Uniqueness: Sodium 2-nitrobenzene-1-sulfinate is unique due to the presence of both the nitro and sulfonate groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a broader range of synthetic transformations compared to its analogs .
Properties
Molecular Formula |
C6H5NNaO4S |
---|---|
Molecular Weight |
210.17 g/mol |
InChI |
InChI=1S/C6H5NO4S.Na/c8-7(9)5-3-1-2-4-6(5)12(10)11;/h1-4H,(H,10,11); |
InChI Key |
SNHAYLTWOHBQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)O.[Na] |
Origin of Product |
United States |
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